Valiloxibic acid

説明

準備方法

合成経路と反応条件: バリルオキシビ酸は、L-バリンと4-ヒドロキシ酪酸のエステル化によって合成できます。 この反応は通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用して、エステル結合の形成を促進します .

工業生産方法: このプロセスには、研究グレードの基準を満たすために、精製と品質管理のステップが含まれる可能性があります .

化学反応の分析

反応の種類: バリルオキシビ酸は、以下を含むいくつかのタイプの化学反応を起こします。

加水分解: バリルオキシビ酸のエステル結合は、加水分解されてL-バリンと4-ヒドロキシ酪酸を生成できます。

酸化と還元:

一般的な試薬と条件:

加水分解: エステル結合を加水分解するには、酸性または塩基性の条件を使用できます。

酸化: 過マンガン酸カリウム(KMnO4)などの酸化剤を使用できます。

主な生成物:

加水分解: L-バリンと4-ヒドロキシ酪酸。

酸化と還元: 特定の生成物は、使用する試薬と条件によって異なります.

4. 科学研究の応用

バリルオキシビ酸は、以下を含む科学研究でいくつかの用途があります。

化学: エステル化と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: 神経伝達と精神活性効果に関連するGHBのプロドラッグとしての役割について調査されています。

医学: ナルコレプシーやアルコール依存症などの状態に対するGHBとそのプロドラッグの潜在的な治療用途の研究。

科学的研究の応用

Valiloxibic acid has several applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role as a prodrug of GHB, which has implications in neurotransmission and psychoactive effects.

Medicine: Research into potential therapeutic uses of GHB and its prodrugs for conditions such as narcolepsy and alcohol dependence.

Industry: Utilized in the development of new chemical processes and drug formulations

作用機序

バリルオキシビ酸は、GHBのプロドラッグとして作用します。投与されると、加水分解されてGHBが放出され、GHBはGHB受容体に結合して作用し、GABAB受容体では弱いアゴニストとして作用します。 この相互作用は、神経伝達を調節し、精神活性効果をもたらします .

類似の化合物:

γ-ヒドロキシ酪酸(GHB): バリルオキシビ酸の活性型。

L-バリン: バリルオキシビ酸の構成要素。

その他のGHBプロドラッグ: 加水分解によってGHBを放出する化合物

ユニークさ: バリルオキシビ酸は、L-バリンと4-ヒドロキシ酪酸のエステルとしての構造がユニークであり、GHBのプロドラッグとして機能することができます。 この構造的特徴は、GHBの制御された放出メカニズムを提供し、研究と治療用途において潜在的な利点を提供します .

類似化合物との比較

γ-Hydroxybutyric acid (GHB): The active form of Valiloxibic acid.

L-valine: A component of this compound.

Other GHB prodrugs: Compounds that release GHB upon hydrolysis

Uniqueness: this compound is unique in its structure as an ester of L-valine and 4-hydroxybutanoic acid, which allows it to serve as a prodrug for GHB. This structural feature provides a controlled release mechanism for GHB, potentially offering advantages in research and therapeutic applications .

生物活性

Valiloxibic acid, a compound with the chemical formula C9H17NO4, is primarily recognized as a prodrug for gamma-hydroxybutyric acid (GHB). Upon administration, it is hydrolyzed to release GHB, which interacts with GHB receptors and exerts various biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions as a prodrug for GHB. The hydrolysis of this compound in the body leads to the release of GHB, a compound known for its psychoactive properties. GHB acts as a weak agonist at the GABAB receptor and modulates neurotransmission, influencing various central nervous system activities. This mechanism is critical in understanding its potential therapeutic applications in conditions such as narcolepsy and alcohol dependence .

Biological Activities

This compound has been investigated for several biological activities:

- Neuroprotective Effects : Research indicates that this compound may protect dopaminergic neurons from oxidative stress and inflammation, which are significant factors in neurodegenerative diseases like Parkinson's .

- Anti-Cancer Properties : this compound has shown promise in inhibiting cancer cell proliferation, particularly in liver cancer models. It appears to induce apoptosis and inhibit tumor growth through its action as a histone deacetylase (HDAC) inhibitor .

- Metabolic Effects : The compound may also exhibit anti-diabetic and antihypertensive effects, contributing to metabolic health .

Case Study 1: Neuroprotection in Parkinson's Disease

A study demonstrated that this compound could mitigate rotenone-induced neurotoxicity in dopaminergic neurons. The treatment reduced pro-inflammatory cytokines and oxidative stress markers while enhancing antioxidant enzyme levels. This suggests that this compound has potential as a neuroprotective agent in Parkinson's disease .

Case Study 2: Anticancer Efficacy in Hepatocellular Carcinoma

In preclinical trials using orthotopic xenograft mouse models, this compound was found to significantly reduce tumor burden in liver cancer. The compound inhibited colony formation and migration of liver cancer cells while promoting apoptosis through HDAC inhibition. These findings highlight its potential as a novel chemotherapeutic agent .

Comparative Data Table

特性

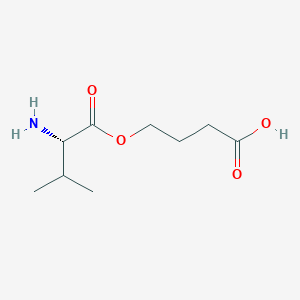

IUPAC Name |

4-[(2S)-2-amino-3-methylbutanoyl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(2)8(10)9(13)14-5-3-4-7(11)12/h6,8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGPNQKZEPTAOC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238401-16-6 | |

| Record name | Valiloxybate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238401166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valiloxybate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALILOXYBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B8NWP8K91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。